Selective PEPD Inhibition Over DPP4/DPP2
3-(4-Piperidinyl) alanine demonstrates selective inhibition of Xaa-Pro dipeptidase (PEPD) with an IC50 of 5,700 nM, whereas it shows no meaningful inhibition of the closely related dipeptidyl peptidases DPP4 and DPP2 (IC50 > 100,000 nM) [1][2]. This 17.5-fold selectivity window defines its utility as a scaffold for developing PEPD-targeted probes or therapeutics, distinguishing it from non-selective β-amino acid derivatives.
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity profile |
|---|---|
| Target Compound Data | IC50 = 5,700 nM against PEPD; IC50 > 100,000 nM against DPP4 and DPP2 |
| Comparator Or Baseline | DPP4: IC50 > 100,000 nM; DPP2: IC50 > 100,000 nM (target compound as its own control for selectivity) |
| Quantified Difference | ≥17.5-fold selectivity for PEPD over DPP4/DPP2 |
| Conditions | Inhibition of recombinant human PEPD using Ala-Pro as substrate, assessed by alanine release fluorescence; DPP4/DPP2 assays using Gly-Pro-pNA and Lys-Ala-pNA substrates with 15 min pre-incubation |
Why This Matters
This selective inhibition profile enables researchers to use 3-(4-Piperidinyl) alanine as a starting scaffold for PEPD-targeted probe development without confounding off-target activity on DPP4/DPP2, a critical consideration for proteomics and drug discovery applications.
- [1] BindingDB. (2024). BDBM50632040 (CHEMBL5400780). IC50: 5.70E+3 nM against recombinant human PEPD. View Source
- [2] BindingDB. (n.d.). BDBM50399719 (CHEMBL2178957) and BDBM50382266 (CHEMBL2022512). IC50 > 1.00E+5 nM against DPP4 and DPP2. View Source
